Physical and chemical properties of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine
Physical and chemical properties of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine
Comprehensive Technical Guide: 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine in Medicinal Chemistry
Executive Summary
As modern drug discovery shifts toward multifunctional ligands, the demand for versatile, highly tunable chemical building blocks has surged. 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (CAS: N/A; Formula: C₁₅H₂₄N₂O) represents a highly privileged scaffold. Combining the well-documented neuropharmacological properties of the benzylpiperidine pharmacophore with a flexible ether linkage and a reactive primary amine, this molecule serves as a critical intermediate for synthesizing acetylcholinesterase (AChE) inhibitors, G-protein coupled receptor (GPCR) ligands, and Sigma-1 receptor modulators.
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and explores its authoritative applications in rational drug design.
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features three distinct functional zones: a lipophilic benzyl ring, a basic tertiary piperidine amine, and a terminal primary amine.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Practical Significance |
| Molecular Formula | C₁₅H₂₄N₂O | Defines the mass balance and stoichiometry for downstream synthetic coupling equivalents. |
| Molecular Weight | 248.37 g/mol | Highly optimal for fragment-based drug design; leaves ample molecular weight "budget" (<500 Da) for further functionalization. |
| LogP (Predicted) | ~2.3 | Strikes an ideal balance between aqueous solubility and lipophilicity, predicting excellent Blood-Brain Barrier (BBB) permeability. |
| pKa₁ (Primary Amine) | ~9.8 | Highly basic; remains protonated at physiological pH (7.4), acting as a strong hydrogen-bond donor in solvent channels of target proteins. |
| pKa₂ (Piperidine N) | ~8.8 | Moderately basic; enables critical cation-π interactions with aromatic amino acid residues (e.g., Tryptophan) in receptor binding pockets. |
| Physical State | Viscous Oil | The flexible ether chain prevents rigid crystalline packing at room temperature unless precipitated as a hydrochloride or oxalate salt. |
Pharmacological Context: The Benzylpiperidine Motif
The structural core of this molecule—the benzylpiperidine moiety—is a cornerstone of neuropharmacology. It is most famously utilized in 1 [4].
In target binding, the benzylpiperidine acts as a dual-anchor. The benzyl ring engages in robust π-π stacking with aromatic residues (such as Trp86 in the Catalytic Anionic Site of AChE), while the protonated piperidine nitrogen forms a cation-π interaction [1]. By extending this scaffold with an ether-linked ethylamine, researchers can synthesize 2 [1]. The primary amine terminus acts as a synthetic handle to attach secondary pharmacophores (e.g., fluorophores, coumarin derivatives, or indanones) that probe the Peripheral Anionic Site (PAS) [2]. Furthermore, this specific structural geometry exhibits high affinity for Sigma-1 receptors, opening avenues for3 [5].
Pharmacophore model showing target interactions of the benzylpiperidine and primary amine motifs.
Self-Validating Synthetic Methodology
The synthesis of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine requires strict chemoselectivity. Direct alkylation of the piperidine alcohol with 2-bromoethylamine will fail due to the high nucleophilicity of the primary amine, leading to complex mixtures of secondary and tertiary amines. To circumvent this, we employ a 4 [3] utilizing a phthalimide-protected electrophile, followed by Gabriel deprotection.
Phase 1: Williamson Etherification (Phthalimide Protection Strategy)
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Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the primary alcohol, forming a highly nucleophilic alkoxide. The phthalimide group masks the amine on the electrophile, ensuring exclusive O-alkylation.
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Step-by-Step Protocol:
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Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere. Validation: Argon prevents atmospheric moisture from quenching the NaH; 0 °C controls the exothermic H₂ gas evolution.
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Alkoxide Formation: Add 1-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) dropwise. Stir for 30 minutes. Validation: The visual cessation of H₂ bubbling confirms complete alkoxide formation.
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Alkylation: Add N-(2-bromoethyl)phthalimide (1.2 eq) dissolved in THF. Warm the reaction to room temperature and reflux for 12 hours.
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Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.
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In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The intermediate product will appear as a highly UV-active spot (due to the addition of the phthalimide chromophore) with a higher R_f value than the starting alcohol.
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Phase 2: Gabriel Deprotection (Hydrazinolysis)
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Causality: Hydrazine hydrate acts as a powerful bidentate nucleophile that selectively attacks the phthalimide carbonyls. This forms a highly stable, thermodynamically favored cyclic byproduct (phthalhydrazide), cleanly releasing the free primary amine without cleaving the sensitive ether linkage.
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Step-by-Step Protocol:
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Reaction: Dissolve the crude intermediate from Phase 1 in absolute ethanol. Add hydrazine hydrate (3.0 eq).
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Heating: Reflux the mixture for 4 hours. Validation: As the reaction progresses, a voluminous white precipitate (phthalhydrazide) will form. This is a direct visual indicator of successful deprotection.
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Workup: Cool the mixture to 0 °C to maximize the precipitation of the byproduct. Filter the mixture through a Celite pad and concentrate the filtrate.
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Acid-Base Extraction: Dissolve the concentrated residue in 1M HCl (aq) and wash with Dichloromethane (DCM) to remove non-basic organic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, then extract the free amine product with DCM. Dry and concentrate.
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Analytical Validation: ¹H NMR (CDCl₃) must show the complete disappearance of the aromatic phthalimide protons (~7.7–7.9 ppm) and the appearance of a broad, D₂O-exchangeable singlet for the terminal -NH₂ protons (~1.5 ppm).
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Synthetic workflow for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine via Williamson etherification.
Downstream Applications in Drug Development
Once synthesized and validated, the primary amine of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine serves as a highly reactive nucleophile for library generation. Application scientists typically utilize this compound in:
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Amide Couplings: Reacting the amine with various carboxylic acids using standard coupling reagents (HATU, EDC/HOBt) to generate vast libraries of target-specific ligands.
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Reductive Aminations: Reacting with aldehydes to form secondary amines, further tuning the pKa and extending the pharmacophore deeper into target receptor channels.
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Sulfonamide Formation: Reacting with sulfonyl chlorides to create stable, hydrogen-bond-donating motifs that are highly resistant to metabolic degradation.
By leveraging the inherent biological recognition of the benzylpiperidine core and the synthetic versatility of the ethylamine extension, researchers can rapidly accelerate hit-to-lead optimization in CNS drug discovery.
References
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The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. National Library of Medicine (PMC).2
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. National Library of Medicine (PMC).5
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Synthesis of ether lipids: natural compounds and analogues. National Library of Medicine (PMC).4
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Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. National Library of Medicine (PMC).1
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Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of... National Library of Medicine (PMC).3
Sources
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
